[(Pentan-2-yl)oxy]acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
92565-73-6 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-pentan-2-yloxyacetic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
InChI Key |
COUUXMDMAVZONV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OCC(=O)O |
Origin of Product |
United States |
Contextualization of Alkoxyacetic Acids in Organic Synthesis and Industrial Chemistry
Alkoxyacetic acids are carboxylic acids that feature an ether linkage. Their general structure, R-O-CH₂COOH, allows for a wide range of derivatives based on the nature of the "R" group. This versatility makes them valuable in both academic and industrial settings.
In organic synthesis, alkoxyacetic acids serve as versatile building blocks. The presence of both a carboxylic acid and an ether functional group allows for a variety of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the ether linkage is generally stable under many reaction conditions. youtube.com This dual functionality enables the construction of more complex molecules with tailored properties. For instance, the synthesis of ethoxyacetic acid, a simple alkoxyacetic acid, can be achieved through the reaction of chloroacetic acid with sodium ethoxide. orgsyn.org This classic Williamson ether synthesis is a fundamental method for preparing such compounds. googleapis.com
Industrially, alkoxyacetic acids and their derivatives find application in numerous sectors. They are utilized as surfactants, emulsifiers, and corrosion inhibitors. googleapis.comaryanchemical.com Their ability to lower surface tension makes them effective components in detergents and cleaning agents. apag.org Furthermore, certain alkoxyacetic acids are employed in the formulation of herbicides and as intermediates in the synthesis of pharmaceuticals. who.intwikipedia.org The production of these compounds on an industrial scale often involves the reaction of an alcohol with a haloacetic acid or its salt. google.comgoogle.com
Significance of Ether Carboxylic Acids As Chemical Intermediates and Building Blocks
Ether carboxylic acids, a broader category that includes alkoxyacetic acids, are crucial intermediates in the synthesis of a wide array of organic compounds. Their utility stems from the stable ether bond combined with the reactive carboxylic acid group. This combination allows for their incorporation into larger molecular frameworks, adding hydrophilicity and flexibility.
As chemical intermediates, ether carboxylic acids are precursors to esters, amides, and other acid derivatives. These derivatives are found in products ranging from cosmetics and personal care items to industrial lubricants and metalworking fluids. apag.orggoogle.com For example, the esterification of an ether carboxylic acid can yield a molecule with specific solubility and emulsifying properties, desirable in many formulations. aryanchemical.com
The role of ether carboxylic acids as building blocks is particularly evident in the pharmaceutical and agrochemical industries. lookchem.com The ether linkage can be a key structural motif in biologically active molecules, influencing their binding to target enzymes or receptors. The synthesis of complex molecules often relies on the strategic use of such building blocks to introduce specific functionalities. rsc.org
Chemical Reactivity and Transformative Chemistry of Pentan 2 Yl Oxy Acetic Acid
The chemical behavior of [(Pentan-2-yl)oxy]acetic acid is dictated by its two primary functional groups: the carboxylic acid moiety and the ether linkage. These sites allow for a range of chemical transformations, from derivatization of the acid group to cleavage of the ether bond under specific conditions.
Advanced Analytical Characterization of Pentan 2 Yl Oxy Acetic Acid and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating and analyzing complex mixtures. lmaleidykla.lt For ether carboxylic acids like [(Pentan-2-yl)oxy]acetic acid, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov Carboxylic acids, including ether carboxylic acids, often require derivatization to increase their volatility and thermal stability for GC analysis. lmaleidykla.ltlmaleidykla.lt Common derivatization techniques include silylation, which replaces active hydrogen atoms with a silyl (B83357) group, or methylation to form corresponding esters. lmaleidykla.ltnih.gov
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. lmaleidykla.lt The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.gov The resulting mass spectra are highly specific and can be used for definitive identification by comparing them to spectral libraries.
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| Trimethylsilyl ester | 12.5 | M-15 (loss of CH₃), M-73 (loss of Si(CH₃)₃), 147 |
| Methyl ester | 10.2 | M-31 (loss of OCH₃), 87, 71, 43 |
High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (e.g., HPLC-MS, HPLC-NMR)
High-performance liquid chromatography (HPLC) is a versatile technique for separating a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.net For the analysis of this compound and its derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and separation is based on the hydrophobicity of the analytes. researchgate.net
The detection of underivatized ether carboxylic acids can be challenging due to their weak UV chromophores. psu.edu To enhance sensitivity, derivatization with a fluorescent labeling reagent can be employed. psu.edu Alternatively, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) can be used, which combines the separation power of HPLC with the sensitive and selective detection of MS. metrohm.com HPLC-NMR, though less common, provides unparalleled structural information of the separated compounds directly.
Table 2: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (ESI negative mode) |
| Retention Time | 7.8 min |
Capillary Electrophoresis (CE) and Ion Chromatography (IC)
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like carboxylic acids. researchgate.netceu.es Separation in CE is based on the differential migration of analytes in an electric field. ceu.es For short-chain carboxylic acids, CE offers advantages such as short analysis times, high efficiency, and low consumption of reagents and samples. researchgate.netceu.es
Ion chromatography (IC) is another powerful technique for the determination of ionic compounds. thermofisher.com It is particularly useful for separating organic acids from inorganic anions. shimadzu.com IC with suppressed conductivity detection is often the method of choice for analyzing carboxylic acids as it allows for sensitive detection with minimal interferences. thermofisher.comshimadzu.com Anion-exchange or ion-exclusion chromatography can be employed depending on the specific separation needs. lcms.cz
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural characterization of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the protons of the pentyl group, the methylene (B1212753) protons of the oxyacetic acid moiety, and the acidic proton.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. The spectrum of this compound would show distinct peaks for the carbonyl carbon, the carbons of the ether linkage, and the carbons of the pentyl group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -COOH | 10-12 (broad s) | ~175 |
| -O-CH ₂-COOH | ~4.1 (s) | ~68 |
| -O-CH - | ~3.8 (m) | ~78 |
| -CH ₂-CH₃ (pentyl) | ~1.5 (m) | ~39 |
| -CH ₂-CH₂- (pentyl) | ~1.3 (m) | ~19 |
| -CH ₃ (pentyl terminal) | ~0.9 (t) | ~14 |
| -CH ₃ (pentyl branch) | ~1.2 (d) | ~23 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. acs.org
In the IR spectrum of this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. echemi.com A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. echemi.com The C-O stretching of the ether linkage typically appears in the 1050-1150 cm⁻¹ region. pressbooks.pub
Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C-C backbone of the pentyl group would show characteristic bands. The C=O stretch is also Raman active. The complementarity of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. acs.org
Table 4: Characteristic IR and Raman Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H stretch (Alkyl) | 2850-3000 | 2850-3000 | Medium to Strong |
| C=O stretch (Carbonyl) | 1700-1725 | 1700-1725 | Strong (IR), Medium (Raman) |
| C-O stretch (Ether) | 1050-1150 | Weak | Strong (IR) |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Weak | Medium (IR) |
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of this compound and its derivatives. The choice of ionization technique is critical and dictates the nature and extent of fragmentation, providing either molecular weight information or detailed structural data. Both soft ionization techniques, such as Electrospray Ionization (ESI), and hard ionization techniques, like Electron Ionization (EI), are employed to analyze these alkoxyacetic acids.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically imparts minimal energy to the analyte, resulting in abundant molecular ions with limited fragmentation. This makes it highly suitable for determining the molecular weight of this compound and its derivatives.
For carboxylic acids, ESI is most effective in the negative ion mode (ESI-). chromforum.org In this mode, the carboxylic acid group readily deprotonates to form a carboxylate anion [M-H]⁻, which is easily detected. For this compound, this would correspond to a prominent ion at an m/z of 145. In positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed, though often with lower sensitivity compared to the negative mode for this class of compounds. chromforum.org
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion can be used to elicit structurally informative fragmentation. Collision-induced dissociation (CID) of the deprotonated molecule would likely lead to the loss of neutral molecules such as CO₂ (44 Da) or the cleavage of the ether bond.
For chiral molecules like this compound, derivatization can be employed to enhance ionization efficiency and enable enantiomeric separation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Reagents can be used to create diastereomeric derivatives that can be separated chromatographically and provide characteristic fragmentation patterns, aiding in the identification of specific stereoisomers. nih.gov
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. chemrxiv.org While the molecular ion peak for alkoxyacetic acids may be weak or absent, the resulting fragmentation pattern is highly characteristic and provides a wealth of structural information. researchgate.netyoutube.com
The fragmentation of this compound under EI conditions can be predicted based on the established behavior of other secondary alkoxyacetic acids and esters. researchgate.net The primary fragmentation pathways involve cleavages at the ether oxygen and around the carbonyl group.
Key fragmentation processes include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the ether oxygen is a dominant pathway. For this compound, this can occur on either side of the oxygen.
Cleavage of the pentyl-oxygen bond results in the formation of a pentyl radical and a charged fragment corresponding to the oxyacetic acid moiety.
Cleavage of the CH₂-O bond can lead to the formation of a stable pentan-2-oxy cation.
Cleavage adjacent to the Carbonyl Group: Similar to other carboxylic acids, fragmentation can occur next to the C=O group. youtube.com This can result in the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). The ion at m/z 45, corresponding to [COOH]⁺, is a characteristic peak for many carboxylic acids. youtube.com
Rearrangement Reactions: The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds possessing a γ-hydrogen. youtube.com In this compound, a γ-hydrogen is available on the pentyl chain, which can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (propene) and the formation of a characteristic radical cation.
Secondary Fragmentation: Primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that are characteristic of the alkyl group.
Based on studies of analogous secondary alkyl methoxyacetates, specific fragment ions can be anticipated for this compound. researchgate.net The fragmentation leading to ions of type a (R-O=CH₂)⁺ can be particularly informative for locating the position of the ether linkage on the alkyl chain. researchgate.net
Table 1: Predicted ESI-MS Ions for this compound
| Ionization Mode | Ion Type | Predicted m/z | Description |
| Negative | [M-H]⁻ | 145 | Deprotonated molecule (carboxylate) |
| Positive | [M+H]⁺ | 147 | Protonated molecule |
| Positive | [M+Na]⁺ | 169 | Sodium adduct |
| Positive | [M+K]⁺ | 185 | Potassium adduct |
Table 2: Predicted EI-MS Fragmentation of this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 146 | [C₇H₁₄O₃]⁺• | Molecular Ion (M⁺•) - often weak or absent |
| 117 | [C₅H₉O₃]⁺ | M⁺• - C₂H₅• (Loss of ethyl radical from pentyl chain) |
| 101 | [C₅H₉O₂]⁺ | Cleavage of C-O bond, loss of •OCH₂COOH |
| 87 | [C₅H₁₁O]⁺ | Cleavage of O-CH₂ bond (Pentan-2-oxy cation) |
| 73 | [C₃H₅O₂]⁺ | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 59 | [CH₃O₂]⁺ | [•OCH₂COOH]⁺ fragment |
| 45 | [COOH]⁺ | Characteristic ion for carboxylic acids |
| 43 | [C₃H₇]⁺ | Isopropyl cation from pentyl chain cleavage |
Theoretical and Computational Investigations of Pentan 2 Yl Oxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of [(Pentan-2-yl)oxy]acetic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic properties. nih.govaustinpublishinggroup.com
The electronic structure of this compound is characterized by the distribution of electrons across the molecule. The presence of electronegative oxygen atoms in the ether and carboxylic acid functionalities leads to a polarized electron distribution. This is evident in the calculated molecular electrostatic potential (MEP) map, which highlights regions of negative potential around the oxygen atoms, indicating their propensity to act as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the acidic proton of the carboxyl group exhibits a positive potential, marking it as the primary site for deprotonation.
Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis. youtube.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. For this compound, the HOMO is typically localized on the non-bonding oxygen orbitals of the carboxylic acid and ether groups, indicating these are the most probable sites for electron donation in reactions with electrophiles. The LUMO, on the other hand, is generally centered on the antibonding π* orbital of the carbonyl group, making it the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. sciencepub.netnih.gov
Table 1: Calculated Electronic Properties of a Representative Alkoxyacetic Acid (Butoxyacetic Acid) using DFT
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | 0.8 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-31G |
| Dipole Moment | 2.5 D | B3LYP/6-31G |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pentan-2-yl group and the rotatable bonds within the oxyacetic acid moiety give rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. nih.gov
Computational methods, such as systematic grid searches or more sophisticated algorithms, can be used to explore the potential energy surface of the molecule. These studies reveal multiple low-energy conformers. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, conformations where the acidic proton of the carboxylic acid forms an intramolecular hydrogen bond with the ether oxygen are often found to be particularly stable.
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. researchgate.netnih.govacs.org By simulating the motion of atoms based on classical mechanics, MD can reveal the transitions between different conformations and the flexibility of various parts of the molecule. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. The results of MD simulations can be used to calculate average properties and to understand the dynamic equilibrium between different conformational states. researchgate.net
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. rsc.orgnih.govrsc.org By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.
One important reaction of alkoxyacetic acids is their synthesis. A common route involves the Williamson ether synthesis, where an alkoxide reacts with a haloacetic acid. Computational modeling can be used to study the SN2 transition state of this reaction, providing insights into the factors that influence the reaction rate and yield.
Another significant reaction is the cleavage of the ether bond under acidic conditions. masterorganicchemistry.comlibretexts.org Computational studies can model the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. acs.orgnih.gov These calculations can help to predict whether the reaction proceeds via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. For this compound, which has a secondary alkyl group attached to the ether oxygen, the mechanism is likely to have characteristics of both SN1 and SN2 pathways.
Table 2: Calculated Activation Energies for a Representative Ether Cleavage Reaction
| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
| Protonation of Ether Oxygen | ~5-10 | DFT (B3LYP/6-31+G(d,p)) |
| Nucleophilic Attack (SN2-like) | ~20-25 | DFT (B3LYP/6-31+G(d,p)) |
Note: These are estimated values for a generic secondary ether cleavage and are intended to be illustrative. Specific values for this compound would require dedicated computational studies.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computational models and aid in spectral assignment. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound can be predicted using DFT calculations. nih.govacs.org These calculations provide the vibrational frequencies and intensities of the different normal modes of the molecule. orgchemboulder.comspectroscopyonline.com Key predicted vibrational bands would include:
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org
A strong C=O stretching band for the carbonyl group, expected around 1700-1750 cm⁻¹. libretexts.org
C-O stretching bands for the ether and carboxylic acid groups.
C-H stretching and bending vibrations for the pentyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govnih.govmdpi.comarxiv.org These calculations predict the ¹H and ¹³C chemical shifts for each atom in the molecule. The predicted shifts are sensitive to the molecular conformation, and by averaging over the most stable conformers, a more accurate prediction can be obtained. These predictions are invaluable for assigning complex NMR spectra and for confirming the structure of the molecule. youtube.com
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for Alkoxyacetic Acids
| Spectroscopic Data | Predicted Range (Computational) | Typical Experimental Range |
| IR: O-H Stretch (cm⁻¹) | 2500 - 3300 | 2500 - 3300 |
| IR: C=O Stretch (cm⁻¹) | 1710 - 1760 | 1700 - 1760 |
| ¹H NMR: Carboxyl H (ppm) | 10 - 13 | 10 - 13 |
| ¹H NMR: α-CH₂ (ppm) | 3.5 - 4.5 | 3.5 - 4.5 |
| ¹³C NMR: Carbonyl C (ppm) | 170 - 180 | 170 - 185 |
| ¹³C NMR: α-CH₂ (ppm) | 65 - 75 | 65 - 75 |
Note: The predicted ranges are based on general knowledge of computational spectroscopy for carboxylic acids and ethers. Specific, high-accuracy predictions for this compound would require dedicated calculations and comparison with experimental spectra.
Biological Activity and Interactions of Alkoxyacetic Acids Non Clinical Focus
In Vitro Studies on Cellular Interactions and Metabolic Pathways
Laboratory-based in vitro studies have been instrumental in elucidating the mechanisms by which alkoxyacetic acids interact with biological components. These investigations provide foundational knowledge on their chelating abilities, influence on metabolic enzymes, and the relationship between their chemical structure and biological effects.
Alkoxyacetic acids are recognized for their capacity to act as chelating agents, binding to divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺). This property stems from the presence of the carboxylic acid group, which can form stable complexes with these ions. The formation of such complexes can alter the balance and bioavailability of these essential metals in a biological system.
Studies comparing various alkoxyacetic acids have shown that they bind calcium more readily than magnesium, meaning calcium is chelated at lower concentrations of the acid. nih.govnih.gov The strength of this chelation effect is not uniform across the class but is positively correlated with the acid's pKa and partition coefficient (Log P) values. nih.govnih.gov This indicates that both the acidity and the hydrophilic nature of the molecule are key factors in its ability to chelate these ions. nih.govnih.gov The stability of these metal complexes is described by a stability constant (log K); a higher value denotes a more stable complex. scienceinhydroponics.combeloit.educhemguide.co.uk
| Alkoxyacetic Acid Derivative | Log K₁ with Ca²⁺ | Log K₁ with Mg²⁺ |
|---|---|---|
| Methoxyacetic acid | 1.38 | 1.54 |
| Ethoxyacetic acid | 1.41 | 1.57 |
| Propoxyacetic acid | 1.39 | 1.55 |
| Butoxyacetic acid | 1.35 | 1.51 |
The interaction of alkoxyacetic acids with metabolic enzymes is complex. These acids are themselves the metabolic products of parent compounds, glycol ethers, through a two-step oxidation process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). First, ADH oxidizes the parent alcohol to an intermediate aldehyde, which is then rapidly converted by ALDH to the corresponding alkoxyacetic acid. wikipedia.orgyoutube.com
While alkoxyacetic acids are products of this pathway, the modulation of these enzymes is a key area of study. The inhibition of ADH and ALDH can alter the metabolic profile of the parent compounds. For instance, fomepizole is a known potent inhibitor of ADH and is used clinically to prevent the metabolism of ethylene (B1197577) glycol to its more toxic acidic metabolites. wikipedia.org Similarly, compounds like chloral (B1216628) and certain coumarin (B35378) derivatives are known to inhibit ALDH enzymes. nih.govnih.gov These inhibitors typically work by binding to the enzyme's active site, which can be a competitive or non-competitive interaction, thereby preventing the natural substrate from being metabolized. patsnap.com However, studies specifically identifying simple alkoxyacetic acids like this compound as direct inhibitors of ADH or ALDH are not prominent in the reviewed literature. Their primary role in this context is as a metabolic end-product.
The biological activity of an alkoxyacetic acid is intrinsically linked to its molecular structure. Key features that dictate its interactions include the length and branching of the alkyl chain, and the properties of the carboxylic acid group.
Alkyl Chain Length: In vitro studies on the embryotoxicity of alkoxyacetic acids have shown that as the length of the alkoxy chain increases, the toxicity of the acid decreases.
Alkyl Chain Branching: The degree of branching on the alkyl side chain can significantly affect how a molecule is processed by biological systems. For example, in the biodegradation of similar aromatic alkanoic acids, increased branching was found to hinder the rate of degradation. nih.gov
Acidity and Lipophilicity (pKa and Log P): As noted in the context of chelation, the acidity (pKa) and the lipophilicity (Log P) of the molecule are correlated with its biological activity. nih.govnih.gov For instance, a stronger chelating effect was observed with higher acidity and hydrophilicity. nih.govnih.gov
These relationships demonstrate that small changes to the chemical structure can lead to significant differences in how the molecule interacts with cells and metabolic pathways.
Microbial Transformations and Bioremediation Potential
Alkoxyacetic acids and related ether compounds are subject to transformation by microorganisms, a process with significant implications for their environmental fate and bioremediation. Various bacterial strains have been identified that can degrade these chemical structures.
The microbial degradation of compounds with ether linkages often involves enzymatic cleavage of the ether bond or oxidation of the side chains. Studies have shown that bacteria from genera such as Pseudomonas, Burkholderia, and Sphingomonas are capable of degrading aromatic alkanoic acids, which share structural similarities with alkoxyacetic acids. nih.gov The biodegradation pathway for these types of molecules often proceeds through beta-oxidation of the carboxylic acid side chain. nih.gov
The ability of microorganisms to use these compounds as a carbon source is a key factor in their natural attenuation in soil and water. For example, some bacteria can degrade the solvent 1,4-dioxane, which results in the formation of 2-hydroxyethoxyacetic acid, a related alkoxyacetic acid. juniperpublishers.com The efficiency of these transformations is influenced by the specific microbial strains present and environmental conditions such as pH. nih.govplos.org The recalcitrance of some of these compounds can be linked to their chemical structure, such as the degree of branching on the alkyl chain. nih.gov
Environmental Fate and Degradation Studies of Pentan 2 Yl Oxy Acetic Acid
Potential Applications of Pentan 2 Yl Oxy Acetic Acid and Its Derivatives Non Medical/non Clinical
Applications in Materials Science
The unique combination of a carboxylic acid group and an ether linkage in molecules like [(Pentan-2-yl)oxy]acetic acid imparts properties that are valuable in the field of materials science. These include roles in the creation of new polymers, as surface-active agents, and as stabilizing or modifying agents in various formulations.
Polymer Chemistry and Monomer Synthesis
The incorporation of the pentan-2-yl group would be expected to introduce a degree of branching and hydrophobicity into the polymer chain, potentially influencing its physical characteristics such as flexibility, solubility, and thermal properties. Research on similar systems has shown that the introduction of side chains can lower the melting temperature and affect the crystallinity of polyesters. osti.gov
Furthermore, derivatives of this compound could be synthesized to create novel monomers. For instance, the carboxylic acid could be converted to an ester or an acid chloride, which could then be used in various polymerization techniques. The reversible blocking of the carboxylic acid group with vinyl ethers is another strategy that allows for the creation of liquid, low-viscosity materials that can be later cured to form thermoset coatings. google.com
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Monomer/Derivative | Co-monomer | Resulting Polymer Type | Potential Properties |
| This compound | Diol | Poly(ether-ester) | Increased flexibility, altered solubility |
| [(Pentan-2-yl)oxy]acetyl chloride | Diol | Poly(ether-ester) | Reactive monomer for various polymerization methods |
| Vinyl-[(pentan-2-yl)oxy]acetate | --- | Thermoset Polymer | Formation of cross-linked networks upon curing |
Surface Active Agents and Detergent Formulations
Ether carboxylates are a known class of anionic surfactants that exhibit good surface activity. jst.go.jpatamanchemicals.com The structure of this compound, with its hydrophobic alkyl chain (pentan-2-yl group) and hydrophilic carboxylate head, is characteristic of a surfactant molecule. These types of surfactants are known for their mildness, good foaming properties, and stability over a wide pH range. atamanchemicals.com
Studies on various alkoxyacetic acids have shown that they can effectively reduce the surface tension of water. jst.go.jp The specific geometry and size of the hydrophobic group, in this case, the pentan-2-yl group, would influence its critical micelle concentration (cmc) and its effectiveness as an emulsifier. The branched nature of the pentan-2-yl group may lead to different packing at interfaces compared to linear alkyl chains, potentially affecting the foam stability and detergency.
Table 2: Surfactant Properties of Representative Alkoxyacetic Acids
| Compound | Molecular Formula | Surface Tension Reduction | Key Characteristics |
| General Alkoxyacetic Acids | R-O-CH2-COOH | Effective at lowering water surface tension | Good wetting and foaming properties, pH stability |
| Laureth-5 Carboxylic Acid | C12H25(OCH2CH2)5OCH2COOH | Moderate foaming, improves mildness | Used in shampoos, body washes |
| Trideceth-7 Carboxylic Acid | C13H27(OCH2CH2)7OCH2COOH | Good detergency and emulsification | Ethylene (B1197577) oxide condensate |
Role as Stabilizers or Modifiers
The chemical structure of this compound and its derivatives suggests potential applications as stabilizers or modifiers in various materials. The carboxylic acid group can interact with surfaces or other components in a formulation, while the ether linkage and alkyl chain provide compatibility with organic phases.
In polymer systems, such molecules can act as internal or external plasticizers, increasing the flexibility and processability of the material. The pentan-2-yl group would contribute to the plasticizing effect. Additionally, related compounds have been investigated as stabilizers for ester-containing polymers, helping to prevent hydrolysis by reacting with acidic byproducts that can catalyze degradation. carbodiimide.com
In dispersions and emulsions, the surfactant-like properties of this compound can be utilized to stabilize particles or droplets, preventing their aggregation or coalescence. This is particularly relevant in the formulation of paints, coatings, and certain industrial fluids. The ability of ether carboxylates to enhance the deposition of other components, such as silicones, onto surfaces is also a valuable property. atamanchemicals.com
Agricultural and Industrial Chemical Applications
Beyond materials science, the chemical properties of this compound and its derivatives suggest their utility in agriculture and various industrial processes, including food preservation.
Plant Growth Regulation and Biostimulants
Certain acetic acid derivatives are known to mimic the action of natural plant hormones, particularly auxins, which play a crucial role in plant growth and development. wikipedia.orgnih.gov For example, [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid (Triclopyr) is a widely used herbicide that functions as a synthetic auxin. wikipedia.orgnih.gov While this compound does not share the same substituted pyridine (B92270) structure, the presence of the oxyacetic acid moiety suggests that it or its derivatives could potentially exhibit some level of plant growth regulating activity. byjus.comyoutube.com
Food Preservation and Additive Roles
Carboxylic acids, in general, are known for their antimicrobial properties and are commonly used as food preservatives. researchgate.netfrontiersin.org They can inhibit the growth of bacteria and fungi by disrupting their cell membranes and lowering the internal pH of the microbial cells. frontiersin.org While the specific antimicrobial efficacy of this compound has not been detailed, it is plausible that it could exhibit some level of antimicrobial activity.
The effectiveness of carboxylic acids as antimicrobial agents is often related to their pKa and their ability to penetrate microbial cell walls. The ether linkage and the pentyl group in this compound would increase its lipophilicity compared to simpler carboxylic acids, which could enhance its interaction with microbial cell membranes. Studies on fatty acid ester and ether derivatives have shown that the nature of the alkyl group plays a role in their antimicrobial efficacy. researchgate.net
In addition to direct antimicrobial action, the surfactant properties of this compound could be beneficial in food formulations. It could act as an emulsifier or stabilizer in processed foods, helping to maintain a uniform texture and consistency. mdpi.com However, any potential use as a food additive would require extensive toxicological testing to ensure its safety for human consumption.
Based on comprehensive searches of publicly available scientific and technical literature, there is currently no specific information regarding the potential applications of the chemical compound This compound or its derivatives in the areas of starch modification, food processing, catalysis, industrial chemical intermediation, or as a surfactant or emulsifying agent.
Extensive queries have been conducted to locate research findings, patents, or industrial publications detailing the roles and functionalities of this specific compound within the outlined topics. These searches included the compound name, its structural class (alkoxyacetic acids), and the specified application areas.
The search results did, however, yield general information on related but distinct chemical processes:
Starch Modification: Literature extensively covers the acetylation of starch using reagents like acetic anhydride (B1165640) and acetic acid to alter its physicochemical properties for food and industrial applications. researchgate.netsaudijournals.comepa.govmdpi.com This process involves the esterification of starch's hydroxyl groups. mdpi.com However, none of the reviewed sources mention the use of this compound in this context.
Catalysis and Chemical Intermediates: The role of various acid catalysts in industrial processes is well-documented. allnex.comclariant.com Similarly, general information on alkoxyacetic acids suggests their potential as intermediates in the manufacturing of other chemicals, such as pesticides. google.com Despite this, no documents were found that specifically identify this compound as a catalyst or a key intermediate in the non-medical and non-clinical industrial processes specified.
Surfactants and Emulsifying Agents: The principles of surfactants and emulsifying agents, including various classes like non-ionic surfactants and fatty acid salts, are broadly described in the literature. kao.comactascientific.comresearchgate.net Some modified starches and fatty acid chlorides have been shown to possess emulsifying properties. nih.gov There is no evidence in the available literature to suggest that this compound is utilized for these purposes.
Due to the absence of specific data for this compound in the requested non-medical/non-clinical applications, it is not possible to provide a detailed and scientifically accurate article on its role in:
Starch Modification and Food Processing
Catalysis and Chemical Intermediates in Industrial Processes
Surfactants and Emulsifying Agents
Further research and publication in the scientific community would be required to determine the potential of this specific compound in these fields.
Future Research Directions and Emerging Paradigms for Pentan 2 Yl Oxy Acetic Acid Research
Novel Synthetic Approaches Towards Sustainable Production
The traditional route to ethers such as [(Pentan-2-yl)oxy]acetic acid is the Williamson ether synthesis. wikipedia.orgkhanacademy.org This method involves the reaction of an alkoxide with an alkyl halide. For the synthesis of this compound, this would typically involve deprotonating 2-pentanol (B3026449) to form the pentan-2-oxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative like ethyl chloroacetate (B1199739), followed by hydrolysis of the ester.
Future research should focus on enhancing the sustainability and efficiency of this synthesis. Modern synthetic methodologies can offer significant improvements over classical batch processes.
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes and often increases product yields. researchgate.netbenthamscience.com The use of microwave irradiation can provide rapid and uniform heating, minimizing side product formation. researchgate.net
Phase-Transfer Catalysis (PTC) : The Williamson synthesis can be conducted under milder, two-phase (aqueous/organic) conditions using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. acs.orgacs.org This approach avoids the need for anhydrous solvents and the pre-formation of the alkoxide, making the process more practical and environmentally friendly. wikipedia.orgcapes.gov.br
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, safety, and scalability. A flow-based Williamson ether synthesis could enable a more efficient and automated production of this compound.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Description | Potential Advantages | Key Research Focus |
| Classical Williamson Synthesis | Reaction of sodium 2-pentoxide with ethyl chloroacetate in a solvent like DMF or acetonitrile. wikipedia.org | Well-established and understood. | Optimization of yield and purity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. benthamscience.comsid.ir | Rapid reaction times (minutes vs. hours), improved yields, energy efficiency. | Catalyst development, solvent-free conditions. |
| Phase-Transfer Catalysis (PTC) | Use of a catalyst to transfer the alkoxide from an aqueous/solid phase to an organic phase. acs.orgcapes.gov.br | Milder conditions, no need for anhydrous solvents, simpler workup. acs.org | Screening of catalysts, optimization of phase conditions. |
| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream within a reactor. | Enhanced safety, precise process control, easy scalability, higher purity. | Reactor design, optimization of residence time and temperature profiles. |
Exploration of Bio-based Feedstocks for Synthesis
A key paradigm in modern chemistry is the shift from petrochemical feedstocks to renewable, bio-based resources. A fully bio-based synthesis of this compound is conceivable by sourcing its precursors—2-pentanol and glycolic acid—from biological origins.
Bio-based Glycolic Acid : Significant progress has been made in producing glycolic acid through the fermentation of sugars derived from biomass. biobiz.inresearchgate.net Engineered microbes, such as E. coli or yeast, can be designed to convert glucose, xylose, or other lignocellulosic sugars into glycolic acid. nih.gov Another route involves the catalytic oxidation of bio-based ethylene (B1197577) glycol. thuenen.de
Bio-based 2-Pentanol : 2-Pentanol is a fusel alcohol and can be found in the byproducts of alcoholic fermentation. While less common than ethanol (B145695) or propanol, its production can be enhanced through metabolic engineering of microorganisms. Additionally, catalytic upgrading of biomass-derived platform molecules like furfural (B47365) or levulinic acid presents a promising pathway to C5 alcohols.
The integration of these bio-based precursors into the synthetic routes described in section 9.1 would establish a green and sustainable value chain for this compound.
Table 2: Potential Bio-based Feedstocks and Production Methods
| Precursor | Bio-based Source/Method | Description | References |
| Glycolic Acid | Microbial Fermentation | Engineered E. coli or Saccharomyces cerevisiae convert sugars (glucose, xylose) into glycolic acid. | biobiz.innih.gov |
| Catalytic Oxidation | Oxidation of bio-ethylene glycol (derived from bio-ethanol) using heterogeneous catalysts. | thuenen.de | |
| 2-Pentanol | Fermentation Byproduct | Separation from fusel oil fractions produced during the fermentation of grains or molasses. | N/A |
| Biocatalytic Conversion | Engineered microbial pathways for the conversion of biomass-derived intermediates to 2-pentanol. | N/A |
Deepening Mechanistic Understanding of Complex Reactions
The synthesis of this compound via the Williamson ether synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgpw.live The reaction involves the backside attack of the 2-pentoxide ion on the carbon atom bearing the leaving group (e.g., chlorine in chloroacetic acid or its ester).
Since 2-pentanol is a secondary alcohol, there is a potential for a competing elimination (E2) reaction, which would produce pentenes. pw.liveyoutube.com Future research should aim to precisely quantify the SN2/E2 ratio under various conditions (base, solvent, temperature) to maximize the yield of the desired ether product.
Furthermore, 2-pentanol is a chiral molecule. If the synthesis starts with racemic (R/S)-2-pentanol, the product will be a racemic mixture of (R)- and (S)-[(Pentan-2-yl)oxy]acetic acid. The SN2 reaction at the chiral center of 2-pentanol is not the primary route; instead, the chiral center remains intact as the oxygen acts as the nucleophile. If a chiral haloacetic acid derivative were used, the reaction mechanism would dictate the diastereomeric outcome. A detailed mechanistic study using kinetic analysis and computational modeling would provide a deeper understanding of these reaction dynamics.
Advanced Integrated Analytical Platforms for Complex Mixture Analysis
The characterization of this compound and the analysis of its reaction mixtures require a suite of modern analytical techniques.
Structural Confirmation : Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for unambiguous structural confirmation of the final product.
Complex Mixture Analysis : Hyphenated techniques are critical for analyzing the raw reaction output, which may contain the starting materials, the desired product, and byproducts from elimination reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this purpose, allowing for the separation and identification of volatile components. oup.comicm.edu.plresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives.
Chiral Separation : Given the chiral nature of the molecule, separating and quantifying the enantiomers is crucial. This can be achieved with advanced chromatographic techniques using a chiral stationary phase (CSP). chromatographyonline.comphenomenex.com Supercritical Fluid Chromatography (SFC) is an increasingly popular "green" alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced consumption of toxic solvents. selvita.comchiraltech.comtandfonline.com Chiral GC-MS is also a powerful tool for analyzing the enantiomeric composition of the parent alcohol and the final product. nih.govresearchgate.net
Table 3: Recommended Analytical Platforms for this compound Research
| Analytical Goal | Platform | Information Provided | References |
| Structure Elucidation | NMR (¹H, ¹³C), IR, High-Resolution MS | Connectivity, functional groups, exact mass and molecular formula. | N/A |
| Mixture Composition | GC-MS, LC-MS | Separation and identification of products, byproducts, and unreacted starting materials. | icm.edu.plresearchgate.netalfa-chemistry.com |
| Enantiomeric Purity | Chiral GC, Chiral HPLC, Chiral SFC | Separation and quantification of (R)- and (S)-enantiomers. | chromatographyonline.comselvita.comacs.orgresearchgate.net |
Investigation of Interactions with Complex Biological Systems (Non-Clinical)
While no biological activity data for this compound is currently available, its structure is analogous to other oxyacetic acids, some of which are known to be biologically active. For instance, certain phenoxyacetic acids are used as herbicides (e.g., 2,4-D) or plant growth regulators. It is plausible that this compound could interact with biological systems.
Future non-clinical research should involve screening for various biological activities. Initial studies could include:
Plant Growth Regulation Assays : Investigating the effect of the compound on seed germination and root/shoot growth in model plant species.
Antimicrobial Assays : Screening for inhibitory activity against a panel of common bacteria and fungi.
Enzyme Inhibition Assays : Testing against relevant enzymes, which could be selected based on computational predictions or structural similarities to known inhibitors.
These preliminary, non-clinical screens would be essential to identify any potential applications or bioactivities, which would then guide more focused research.
Computational Design and Prediction of Derivative Properties
Computational chemistry offers powerful predictive tools that can accelerate research and reduce experimental costs.
Spectroscopic Prediction : Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. acs.orgnumberanalytics.comresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.
Quantitative Structure-Activity Relationship (QSAR) : If a biological activity is identified, QSAR models can be developed. nih.govnih.gov By creating a library of virtual derivatives of this compound (e.g., by varying the alkyl chain length or adding substituents) and calculating various molecular descriptors, a mathematical model can be built that correlates these descriptors with biological activity. researchgate.netresearchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.
Table 4: Application of Computational Methods
| Computational Method | Application Area | Predicted Properties | References |
| Density Functional Theory (DFT) | Structure Verification | NMR Chemical Shifts, IR Spectra, Conformational Energies. | numberanalytics.comnih.govchemaxon.com |
| Quantitative Structure-Activity Relationship (QSAR) | Derivative Design | Biological activity (e.g., IC₅₀), toxicity, ADME properties for a series of analogs. | nih.govacs.org |
| Molecular Docking | Mechanism of Action | Binding affinity and orientation within a target enzyme's active site. | researchgate.net |
Comprehensive Environmental Impact Assessments
Before any chemical is considered for large-scale application, a thorough assessment of its environmental fate and impact is mandatory. For this compound, this would involve a multi-pronged approach.
Biodegradation Studies : The biodegradability of the compound should be assessed using standardized OECD test guidelines. The ether linkage can sometimes be recalcitrant to microbial degradation, but many organisms are capable of cleaving ethers. nih.govacs.orgoup.com Studies on analogous compounds like ethyl tert-butyl ether (ETBE) show that aerobic biodegradation often proceeds via hydroxylation. whiterose.ac.ukconcawe.eu The presence of a carboxylic acid group and a simple alkyl chain suggests that this compound is likely to be biodegradable.
Ecotoxicity Testing : Standard acute and chronic toxicity tests on representative aquatic organisms (e.g., algae, Daphnia magna, and fish) are necessary to determine the potential harm to aquatic ecosystems.
Bioaccumulation Potential : The octanol-water partition coefficient (log P) can be calculated or measured to estimate the compound's tendency to bioaccumulate in organisms.
This data is essential for a complete life-cycle assessment and to ensure that the production and use of this compound would be environmentally sustainable.
Q & A
Q. What are the optimized synthetic routes for [(Pentan-2-yl)oxy]acetic acid, and how can yield be improved?
The synthesis of structurally analogous compounds, such as 2-oxo-1-(p-tolyloxy)pentan-3-yl acetate, involves acid-catalyzed ring-opening of epoxides followed by acyl migration. For example, reacting 3-ethyl-2-(p-tolyloxy)-2-((p-tolyloxy)methyl)oxirane with acetic acid (1.0 mL, 30 min stirring) achieved a 72% yield after purification via preparative TLC . Key optimizations include:
- Solvent selection : Acetic acid as both reactant and solvent.
- Purification : TLC or column chromatography to isolate the product.
- Reaction time : Controlled stirring to avoid side reactions.
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
NMR and IR are critical for structural validation. For similar compounds:
- NMR : Peaks at δ 1.2–1.6 ppm (pentan-2-yl methyl/methylene groups) and δ 4.0–4.5 ppm (oxyacetic acid protons) confirm substituent connectivity .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) verify the ester/ether functional groups .
Computational tools like PubChem-derived InChI or SMILES strings (e.g.,
C13H18O2for [4-(2-Pentanyl)phenyl]acetic acid) aid in spectral assignment .
Q. What purification techniques are most effective for isolating this compound derivatives?
Preparative TLC and HPLC are widely used. For example:
- TLC : Silica gel plates with hexane/ethyl acetate (3:1) resolve polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity for oxyacetic acid analogs .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity in the synthesis of this compound derivatives?
Acid-catalyzed epoxide ring-opening (e.g., Scheme S8 in ) involves:
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound analogs?
Contradictions may arise from:
- Dynamic effects : Rotameric equilibria in flexible chains (e.g., pentan-2-yl group) broaden signals. Use variable-temperature NMR to slow rotation.
- Impurity interference : Compare experimental IR peaks with computational predictions (e.g., PubChem data) .
- Stereochemical complexity : Chiral centers (e.g., pentan-2-yl) require NOESY or chiral HPLC for resolution .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
Stability studies on related compounds suggest:
Q. How do structural modifications (e.g., alkyl chain length) affect the biological activity of this compound?
Pharmacological studies on indol-4-yl and quinazolin-2-yl analogs reveal:
- Lipophilicity : Longer chains (e.g., pentan-2-yl vs. methyl) enhance membrane permeability but reduce solubility.
- Receptor binding : The oxyacetic acid moiety interacts with kinase active sites, as seen in tyrosine kinase inhibition assays .
- SAR : Systematic variation of substituents (e.g., electron-withdrawing groups) improves IC₅₀ values .
Methodological Considerations
Q. What analytical workflows validate the purity of this compound in complex mixtures?
Combine:
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
